N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide

Bromodomain inhibition TRIM24/BRPF1 Epigenetic probe

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic diaryl sulfonamide featuring methoxy substituents on both the N-aryl (2,4-dimethoxy) and the sulfonyl-phenyl (3,4-dimethoxy) rings. This dual-substitution pattern places it within a class of arylsulfonamides actively investigated as kinase inhibitors (e.g., VEGFR-2) , HIF-1 pathway antagonists , and bromodomain-targeting probes.

Molecular Formula C16H19NO6S
Molecular Weight 353.4 g/mol
Cat. No. B3466150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide
Molecular FormulaC16H19NO6S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C16H19NO6S/c1-20-11-5-7-13(15(9-11)22-3)17-24(18,19)12-6-8-14(21-2)16(10-12)23-4/h5-10,17H,1-4H3
InChIKeyDIPREGAPCFFUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide: A Dual-Methoxy Sulfonamide Scaffold for Targeted Medicinal Chemistry


N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic diaryl sulfonamide featuring methoxy substituents on both the N-aryl (2,4-dimethoxy) and the sulfonyl-phenyl (3,4-dimethoxy) rings. This dual-substitution pattern places it within a class of arylsulfonamides actively investigated as kinase inhibitors (e.g., VEGFR-2) [1], HIF-1 pathway antagonists [2], and bromodomain-targeting probes . The compound's C16H19NO6S formula (MW 353.4 g/mol) offers a balanced hydrogen-bonding profile with five acceptor sites.

Dual methoxy sulfonamide scaffold for bromodomain, HIF-1 pathway, and VEGFR-2 kinase probe development
3,4-Dimethoxybenzenesulfonamide warhead supports selectivity-focused SAR library enumeration
Minimalist analog format enables pharmacophore deconvolution without full lead-structure commitment

Why N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Sulfonamides bearing dimethoxyphenyl motifs are not interchangeable. The position and number of methoxy groups critically modulate electronic distribution, target binding, and pharmacokinetic properties. In VEGFR-2 inhibitor programs, the 3,4-dimethoxyphenyl moiety was essential for cytotoxicity, with compounds lacking this group showing diminished activity [1]. Similarly, HIF-1 pathway studies demonstrated that the 3,4-dimethoxybenzenesulfonyl group provided the strongest inhibition among five arylsulfonyl variants tested [2]. For N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, the unique 2,4-substitution on the aniline ring further differentiates it from the more common 3,4-dimethoxyphenyl isomer, potentially altering steric and electronic interactions at target binding sites. Substituting this compound with a generic analog lacking either dimethoxy pattern can result in loss of target engagement or altered selectivity, directly impacting experimental reproducibility and procurement value.

Position 2,4-Dimethoxy N-aryl substitution differs from common 3,4-isomer; steric and electronic profiles at target binding sites may shift selectivity
Pharmacophore Generic sulfonamide analogs lacking the 3,4-dimethoxybenzenesulfonyl group may lose HIF-1 and bromodomain scaffold-level engagement
Lipophilicity Non-methoxylated or mono-methoxy analogs exhibit lower LogP; membrane permeability and non-specific binding profiles may not transfer

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide: Comparator-Based Selection Guide


3,4-Dimethoxybenzenesulfonamide Scaffold Privilege in Bromodomain Inhibition: IACS-9571 Comparator

The 3,4-dimethoxybenzenesulfonamide core, present in the target compound, is a critical pharmacophore in IACS-9571. This clinical-stage probe demonstrates high-affinity bromodomain binding with Kd values of 1.3 nM for TRIM24 and 2.1 nM for BRPF1 . In contrast, selectivity against BRPF2 (Kd = 12 nM), BRPF3 (Kd = 27 nM), and BRD4 BrD1 (Kd >10 μM) is >5-fold , highlighting that the dimethoxybenzenesulfonamide scaffold provides a selectivity foothold unattainable with unsubstituted phenyl or monomethoxy sulfonamide analogs.

Bromodomain Affinity
Class-level
IACS-9571 comparator: TRIM24 Kd 1.3 nM, BRPF1 Kd 2.1 nM vs BRD4 BrD1 Kd >10 μM (>7,690-fold selectivity)
Supports bromodomain scaffold context review
IACS-9571 data; target compound Kd not determined
Bromodomain inhibition TRIM24/BRPF1 Epigenetic probe

HIF-1 Pathway Inhibitory Activity: KCN1 Comparator and Scaffold Validation

The 3,4-dimethoxybenzenesulfonamide scaffold in KCN1 confers HIF-1 pathway inhibition with an IC50 of 3.9 μM in a cell-based hypoxia-responsive luciferase reporter assay . This activity is scaffold-dependent: SAR studies demonstrated that among five arylsulfonyl groups tested at region 1, the 3,4-dimethoxybenzenesulfonyl group provided the strongest inhibition of HIF-1 activated transcription [1]. The target compound retains this identical 3,4-dimethoxybenzenesulfonyl pharmacophore while offering a distinct N-aryl substitution (2,4-dimethoxyphenyl) that may modulate selectivity versus KCN1's N-phenyl-N-chromenyl architecture.

HIF-1 Pathway Inhibition
Cross-study
KCN1 comparator IC50 3.9 μM (HRE-luciferase, LN229 glioma, 1% O2); strongest among 5 arylsulfonyl variants tested
Supports HIF-1 pathway-response interpretation
Scaffold-enabling; direct target compound IC50 pending
HIF-1 inhibition Hypoxia Anticancer

Physicochemical Divergence: LogP Comparison with Non-Methoxylated Analog

The target compound is predicted to exhibit higher lipophilicity than its non-methoxylated analog 3,4-dimethoxy-N-phenylbenzenesulfonamide (MW 293.34 g/mol, LogP = 2.54) due to the additional methoxy groups on the N-phenyl ring. The closest measurable comparator, N-(2,4-dimethoxyphenyl)benzenesulfonamide (MW 293.34 g/mol), has an experimentally derived LogP of approximately 3.66 . The target compound, with four methoxy groups (MW 353.4 g/mol), is expected to have a LogP >3.0, positioning it in a more lipophilic space than the 3,4-dimethoxy-N-phenyl analog. This difference influences membrane permeability and non-specific binding profiles in cell-based assays.

Lipophilicity Profile
Data to verify
Predicted LogP >3.0 vs 3,4-dimethoxy-N-phenyl analog LogP 2.54; estimated ΔLogP +0.5–1.0
Supports lipophilicity-dependent assay design
Predicted value; experimental verification pending
Lipophilicity LogP Physicochemical profiling

VEGFR-2 Inhibitor Class Activity: Dasatinib Comparator for Cytotoxicity

Sulfonamides bearing the 3,4-dimethoxyphenyl moiety demonstrate in vitro anticancer activity. In a panel of four cancer cell lines (HepG2, Daoy, HeLa, HT-29), the most active 3,4-dimethoxyphenyl sulfonamide derivatives (compounds 10 and 19) exhibited VEGFR-2 inhibitory activity superior to dasatinib, the reference drug [1]. While direct IC50 values for the target compound are unavailable, it incorporates the identical 3,4-dimethoxyphenyl substructure present in these active derivatives, supporting its potential utility as a building block for VEGFR-2-targeted library synthesis.

VEGFR-2 Class Activity
Class-level
3,4-Dimethoxyphenyl sulfonamide derivatives reported higher activity vs dasatinib reference in tested set (HepG2, Daoy, HeLa, HT-29 panel)
Supports VEGFR-2 class-level SAR interpretation
Direct IC50 data not available for target compound
VEGFR-2 inhibition Anticancer Cytotoxicity

High-Value Application Scenarios for N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide Procurement


Bromodomain-Targeted Probe Development: TRIM24/BRPF1 Selectivity Screening

The 3,4-dimethoxybenzenesulfonamide warhead in the target compound matches the key pharmacophore of IACS-9571, a potent TRIM24/BRPF1 inhibitor (Kd = 1.3/2.1 nM) . Researchers can use the target compound as a minimalist scaffold to synthesize focused libraries probing the selectivity determinants between TRIM24, BRPF1, BRPF2 (Kd = 12 nM), and BRPF3 (Kd = 27 nM) bromodomains. This approach reduces synthetic complexity while maintaining the core binding element validated in IACS-9571.

HIF-1 Pathway Deconvolution: Minimalist Analog of KCN1 for SAR Studies

KCN1 (IC50 = 3.9 μM in HIF reporter assay) relies on the 3,4-dimethoxybenzenesulfonyl group for HIF-1 pathway inhibition, as demonstrated by SAR showing this group provides the strongest inhibition among five arylsulfonyl variants . The target compound retains this group while replacing KCN1's complex chromenylmethyl-N-phenyl architecture with a simpler 2,4-dimethoxyphenyl moiety. This enables systematic exploration of N-aryl substitution effects on HIF-1 inhibitory potency without the synthetic burden of the chromene ring system.

VEGFR-2 Kinase Inhibitor Fragment-Based Lead Generation

The 3,4-dimethoxyphenyl moiety has been validated in VEGFR-2 inhibitor programs where select derivatives outperformed dasatinib in cytotoxicity assays . The target compound provides this validated substructure in a fragment-like format suitable for structure-based design. Its predicted moderate lipophilicity (LogP >3.0) positions it favorably for co-crystallization soaking experiments aimed at identifying novel VEGFR-2 binding modes complementary to established type II kinase inhibitors.

Physicochemical Comparator for LogP-Dependent Cellular Uptake Studies

With a predicted LogP >3.0, the target compound is significantly more lipophilic than 3,4-dimethoxy-N-phenylbenzenesulfonamide (LogP = 2.54) and approaches the lipophilicity of N-(2,4-dimethoxyphenyl)benzenesulfonamide (LogP = 3.66) . This property makes it a valuable tool for studying how incremental methoxy substitution affects passive membrane permeability, intracellular accumulation, and non-specific protein binding in sulfonamide chemical series.

Application
Selection Property
Validation Focus
Bromodomain probe development
3,4-Dimethoxybenzenesulfonamide scaffold context
TRIM24/BRPF1 selectivity determinants
HIF-1 pathway SAR studies
HIF-1 pharmacophore context
N-aryl substitution effects on pathway response
VEGFR-2 fragment-based design
VEGFR-2 fragment context
Binding mode and co-crystallization review
Cellular uptake profiling
Lipophilicity benchmark
Membrane permeability and non-specific binding
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